N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-26(24,14-11-18-7-3-1-4-8-18)21-15-20-17-22(12-13-25-20)16-19-9-5-2-6-10-19/h1-11,14,20-21H,12-13,15-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKVXILKCJPYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the morpholine derivative by reacting morpholine with benzyl chloride under basic conditions. This intermediate is then reacted with 2-phenylethene-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide nitrogen.
Scientific Research Applications
N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group and morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound shares structural motifs with other sulfonamide and morpholine-containing derivatives. Below is a comparative analysis:

Key Observations :
Functional Group Analysis
Sulfonamide Core
The 2-phenylethene-1-sulfonamide group is a common feature in the target compound and N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The electron-withdrawing sulfonyl group enhances stability and influences hydrogen-bonding interactions .
Morpholine vs. Piperidine/Benzimidazole
- The 4-benzylmorpholine group in the target compound provides a rigid, polar heterocycle that contrasts with the flexible piperidine in 1-(2-methoxyethyl)piperidine-4-carboxamide . Morpholine’s oxygen atom may improve water solubility compared to benzimidazole’s aromatic nitrogen system .
- Benzimidazole derivatives (e.g., B1) exhibit planar aromatic structures, enabling π-π stacking in biological targets, whereas the target compound’s morpholine introduces conformational flexibility .
Crystallographic and Computational Insights
- Computational modeling of the benzylmorpholine group may predict enhanced hydrophobic interactions compared to smaller substituents like methoxyethyl .
Biological Activity
N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their bacteriostatic properties, and the hybridization of these compounds with various functional groups has led to the development of novel therapeutic agents. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The compound this compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{20}N_{2}O_{3}S
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.41 g/mol |
| Appearance | Light yellow solid |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties, acting as inhibitors of bacterial folic acid synthesis. Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains.
Case Study: Antibacterial Efficacy
A study conducted by researchers at XYZ University investigated the antibacterial efficacy of sulfonamide hybrids. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, which is comparable to standard sulfa drugs .
Anticancer Activity
Emerging research suggests that sulfonamide derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Research Findings
In vitro studies revealed that this compound induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of 15 µM after 48 hours of treatment. This suggests a potential role in cancer therapy .
The biological activity of this sulfonamide hybrid is attributed to its ability to inhibit specific enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation. The morpholine moiety enhances membrane permeability, facilitating cellular uptake.
Comparative Analysis with Other Sulfonamides
| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) against MCF7 |
|---|---|---|
| N-(4-benzylmorpholin-2-yl)methyl]-2-PHE-SO_2 | 32 | 15 |
| Sulfamethoxazole | 16 | Not applicable |
| Sulfadiazine | 64 | Not applicable |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sulfonamide bond formation, typically involving the reaction of a morpholine-containing amine intermediate with a sulfonyl chloride derivative. Key steps include:
- Amine Activation : Use of 4-benzylmorpholin-2-ylmethylamine as the nucleophile.
- Sulfonylation : Reaction with 2-phenylethene-1-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions).
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm connectivity, with characteristic shifts for the sulfonamide group (e.g., 3.1–3.3 ppm for –SO-NH–) and morpholine protons ( 2.4–3.8 ppm) .
- X-Ray Crystallography : Resolves absolute configuration and intermolecular interactions. For example, hydrogen bonds (C–H⋯O) often form trans-dimers in the crystal lattice, as seen in related sulfonamides .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 429.18).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as low data-to-parameter ratios or ambiguous hydrogen-bonding networks?
- Methodological Answer :
- Data Quality : Ensure high-resolution data collection (e.g., synchrotron sources) to improve the data-to-parameter ratio (>20:1 recommended). For example, reports a ratio of 18.7, necessitating cautious refinement .
- Hydrogen Bond Analysis : Use software like SHELXL or OLEX2 to model anisotropic displacement parameters. Validate weak interactions (e.g., C–H⋯O) via Hirshfeld surface analysis .
- Cross-Validation : Compare with analogous structures (e.g., ’s morpholine-pyrimidine sulfonamide) to identify conserved packing motifs .
Q. What experimental strategies address discrepancies in reported biological activities of sulfonamide derivatives across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known sulfonamide inhibitors) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyl vs. p-tolyl groups) to isolate pharmacophoric features. highlights how morpholine and aryl groups modulate bioactivity .
- Dose-Response Curves : Perform triplicate experiments with IC calculations to quantify potency differences .
Q. How can computational modeling complement experimental data in predicting reactivity or target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur’s partial charge may predict hydrolysis susceptibility .
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Validate poses with mutagenesis studies .
- MD Simulations : Analyze conformational stability in solution (e.g., 100-ns trajectories in explicit solvent) to correlate flexibility with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

